
7-(2-Ethylbutyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Ethylbutyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethylbutyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the condensation of 2,2-dimethyl-1,3-propanediol with 2-ethylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting intermediate is then cyclized to form the benzoxazine ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Quality control measures are implemented to ensure the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Ethylbutyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazine ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazine derivatives.
Applications De Recherche Scientifique
7-(2-Ethylbutyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 7-(2-Ethylbutyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(2-Ethylbutyl)-hexahydro-3-(2-hydroxyethyl)-2-mercaptopyrano-[3,2b]-pyran-2-ol
- 2-(8-butyl-3-ethyl-3,4,4a,5,6,8a-hexahydro-2H-chromen-6-yl)-ethyl benzoate
Uniqueness
Compared to similar compounds, 7-(2-Ethylbutyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
7-(2-ethylbutyl)-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H23NO2/c1-5-11(6-2)9-12-7-8-13-14(10-12)19-16(3,4)15(18)17-13/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18) |
Clé InChI |
LGNDCXDIELAOST-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
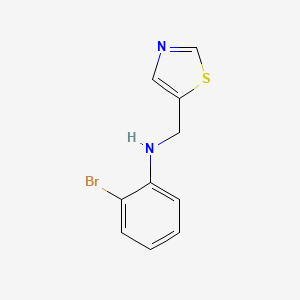

![tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)

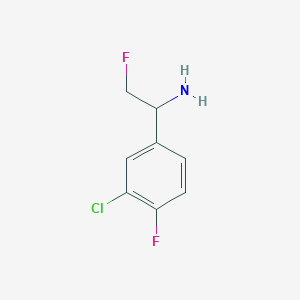
![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)
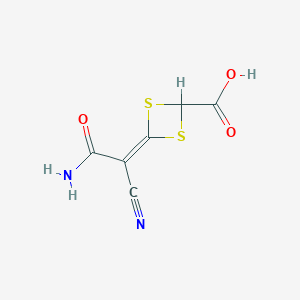

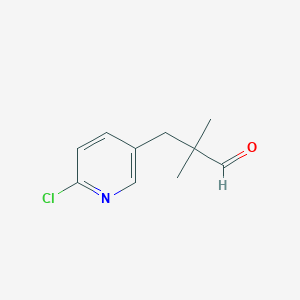
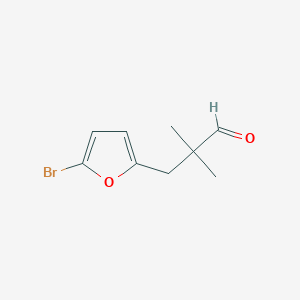
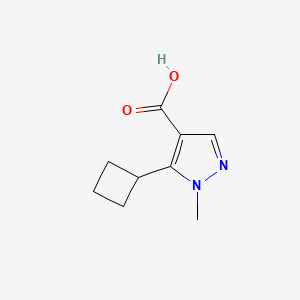
![1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine](/img/structure/B13234699.png)
